Potassium octadecyl phosphonate
Description
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Properties
CAS No. |
84030-29-5 |
|---|---|
Molecular Formula |
C18H37K2O3P |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
dipotassium;octadecyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H39O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |
InChI Key |
BDGUECBEVJFCSD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
A Glimpse into Organophosphorus Chemistry in Materials Science
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern materials science. Their utility stems from the diverse reactivity and bonding capabilities of the phosphorus atom, which can exist in various oxidation states and coordination environments. This versatility allows for the synthesis of a wide array of molecules, from simple ligands to complex polymers, with applications spanning catalysis, flame retardants, and biomedical devices. ontosight.ai The inherent stability of the phosphorus-carbon bond, coupled with the ability to tune the electronic and steric properties of the organic substituents, makes organophosphorus compounds ideal candidates for creating robust and functional materials. sigmaaldrich.com
The Crucial Role of Phosphonate Chemistry at Interfaces
At the heart of surface engineering lies the ability to control the interactions between a material and its environment. This is where phosphonate (B1237965) chemistry proves to be exceptionally powerful. Phosphonic acids (R-PO(OH)₂), the precursors to phosphonate salts like potassium octadecyl phosphonate, exhibit a strong affinity for a variety of metal oxide surfaces, including those of titanium, aluminum, and silicon. nih.govcarlroth.com This affinity is due to the formation of strong, covalent P-O-metal bonds, leading to the creation of stable, well-ordered self-assembled monolayers (SAMs). nih.gov These monolayers can dramatically alter the surface properties of the underlying substrate, transforming a hydrophilic surface into a hydrophobic one, or introducing specific chemical functionalities. The ability to precisely control the surface energy and chemical composition at the molecular level is a key driver for the widespread interest in phosphonate-based surface modifications.
Long Chain Alkyl Phosphonates: Architects of Surface Engineering and Supramolecular Assemblies
Routes for Phosphonic Acid Synthesis
The synthesis of phosphonic acids, including ODPA, is well-established, with several common routes available to chemists. These methods primarily focus on creating the phosphonic acid group and attaching it to the long alkyl chain.
A prevalent and versatile method for preparing phosphonic acids is through the hydrolysis of dialkyl or diaryl phosphonate esters. nih.govnih.govresearchgate.net This two-step approach first involves the synthesis of a phosphonate ester, which is then cleaved to yield the final phosphonic acid.
The initial formation of the phosphonate ester can be accomplished via the Michaelis-Arbuzov reaction. georganics.skresearchgate.net In this reaction, a trialkyl phosphite (B83602), such as triethyl phosphite, undergoes a nucleophilic attack on an alkyl halide, like 1-bromooctadecane (B154017) (octadecyl bromide). georganics.skresearchgate.net This process forms a dialkyl octadecylphosphonate.
Once the phosphonate ester is obtained, it must be hydrolyzed to the phosphonic acid. There are two main approaches for this dealkylation step:
Acid Hydrolysis: This is the most common method, typically involving refluxing the phosphonate ester with a concentrated strong acid like hydrochloric acid (HCl). nih.govbeilstein-journals.org The excess acid and water can be removed by distillation, often followed by azeotropic distillation with toluene (B28343) to eliminate final traces of water. beilstein-journals.org This method is robust but can be harsh, potentially affecting other sensitive functional groups within a molecule. nih.gov
McKenna Reaction: A milder alternative to strong acid hydrolysis is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by treatment with an alcohol like methanol (B129727) (methanolysis) or water. nih.govnih.govresearchgate.net This procedure is known for its high yields and compatibility with a wider range of functional groups that might be sensitive to harsh acidic conditions. nih.gov The direct addition of a base, like sodium hydroxide, after the silylation step can also produce the corresponding phosphonate salt directly. nih.govbeilstein-journals.org
Table 1: Comparison of Hydrolysis Methods for Phosphonate Esters
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, readily available reagents. beilstein-journals.org | Harsh conditions, not suitable for sensitive molecules. nih.gov |
| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Often at or below room temperature | Mild conditions, high yields, good functional group tolerance. nih.govnih.gov | TMSBr is moisture-sensitive and corrosive. |
Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. nih.govnih.gov One such approach involves the reaction of phosphorous acid with an olefin in the presence of a free-radical initiator. However, these direct methods can present challenges in product purification due to the high polarity of phosphonic acids, often requiring techniques like crystallization, precipitation, or preparative reversed-phase HPLC. nih.gov A patented process describes the reaction of phosphorous acid with short-chain olefins, though application to long-chain olefins like 1-octadecene (B91540) is less commonly detailed. google.com Another reported direct method for synthesizing stearylphosphonic acid (ODPA) involves treating phosphorous acid with 1-bromooctadecane and excess N,O-Bis(trimethylsilyl)acetamide (BSTFA), followed by hydrolysis, to give the product in nearly quantitative yield. georganics.sk
Green Chemistry Principles in Phosphonate Synthesis
In recent years, the principles of green chemistry have been increasingly applied to phosphonate synthesis to reduce waste, energy consumption, and the use of hazardous solvents. These methods often lead to shorter reaction times and higher yields compared to conventional techniques.
Ultrasonication has emerged as a powerful tool in chemical synthesis, promoting reactions through acoustic cavitation. In phosphonate chemistry, ultrasound has been successfully used to accelerate the synthesis of α-hydroxyphosphonates and α-aminophosphonates. rsc.orgnih.gov For instance, the reaction between aldehydes and trialkyl phosphites to form α-hydroxyphosphonates can be completed in 10-35 minutes under solvent- and catalyst-free conditions with ultrasonic irradiation, resulting in excellent yields. mdpi.comnih.gov Similarly, the three-component Kabachnik-Fields reaction to produce α-aminophosphonates can achieve a 99% yield in just 20 seconds under solvent-free sonication. rsc.org Applying ultrasound can significantly shorten reaction times—from hours to minutes—while maintaining high product yields. nih.gov
Table 2: Effect of Ultrasound on α-Hydroxyphosphonate Synthesis
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones + Trialkyl Phosphites | Ultrasound, Solvent- & Catalyst-Free, 25 °C | 10-35 min | Excellent | mdpi.comnih.gov |
| Aldehydes + Triethyl Phosphite | Ultrasound, Camphorsulfonic acid catalyst | 8-15 min | 85-93% | nih.gov |
| Aldehydes + Triethyl Phosphite | Stirring (No Ultrasound), Camphorsulfonic acid catalyst | 30-75 min | 85-93% | nih.gov |
Microwave-assisted synthesis is another green technique that dramatically accelerates chemical reactions by direct and efficient heating of the reaction mixture. This method has been applied to various steps in phosphonate synthesis. nih.gov For example, a palladium-catalyzed cross-coupling of H-phosphonate diesters with vinyl or aryl halides can be completed quantitatively in under 10 minutes with microwave irradiation. organic-chemistry.org Microwave heating has also been used for the solvent-free conversion of α-hydroxyphosphonates to α-aminophosphonates. mdpi.com These methods highlight the potential of microwave energy to improve efficiency and reduce reliance on conventional heating and long reaction times. nih.gov
Eliminating volatile organic solvents is a cornerstone of green chemistry, and many phosphonate syntheses can be performed under solvent-free conditions. rsc.org The Pudovik reaction, which produces α-hydroxyphosphonates from carbonyl compounds and dialkyl phosphites, is often carried out without any solvent, using only a catalytic amount of a base or Lewis acid. mdpi.comresearchgate.net Many ultrasound- and microwave-assisted reactions are also performed under solvent-free conditions, which simplifies work-up procedures, reduces chemical waste, and lowers environmental impact. rsc.orgmdpi.comnih.gov For example, the synthesis of α-hydroxyphosphonates can be achieved in high yields (84–94%) within minutes by reacting aldehydes or ketones with trialkylphosphite under solvent-free and catalyst-free ultrasound irradiation. rsc.org
Derivatization Strategies for this compound
Once octadecylphosphonic acid is synthesized, it can be converted into various derivatives to modify its properties, such as solubility and reactivity. These strategies primarily include salt formation and esterification.
The formation of this compound is achieved through a direct acid-base neutralization reaction. Octadecylphosphonic acid (ODPA), a white crystalline solid, is treated with a suitable potassium base. georganics.sk While octadecylphosphonic acid itself has low solubility in water, its conversion to a phosphonate salt significantly increases its aqueous solubility, particularly at neutral to high pH. scbt.comchemicalbook.comchemicalbook.com This property is characteristic of linear alkyl phosphonic acids, which behave as surfactants. scbt.com
The reaction involves the deprotonation of the two hydroxyl groups on the phosphonic acid moiety by the potassium base, forming the dipotassium (B57713) salt and water as a byproduct. Common bases for this transformation include potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). nih.govwhiterose.ac.uk The choice of solvent and reaction conditions can be optimized to ensure complete neutralization and isolation of the final product.
Table 1: Generalized Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 (Base) | Solvent | Product |
| Octadecylphosphonic Acid | Potassium Hydroxide (KOH) | Ethanol/Water | This compound |
| Octadecylphosphonic Acid | Potassium Carbonate (K₂CO₃) | Methanol | This compound |
This table represents a generalized synthesis based on standard acid-base chemistry principles applied to phosphonic acids.
Further derivatization of the phosphonate group can be achieved through trans-esterification and alkylation, which typically involve the ester forms of octadecylphosphonic acid rather than the potassium salt directly.
Trans-Esterification: This process involves converting one type of phosphonate ester into another by exchanging the alkoxy group with an alcohol. For instance, a dialkyl octadecylphosphonate (e.g., dimethyl octadecylphosphonate) can be reacted with a different alcohol in the presence of a catalyst to yield a new phosphonate ester. google.com Catalysts for this reaction can include alkali metal salts of weak acids or alkoxides, such as sodium methoxide (B1231860) or potassium phosphate (B84403). google.comresearchgate.net The reaction is an equilibrium process, often driven to completion by using an excess of the new alcohol. researchgate.net Research has demonstrated the transesterification of various phosphonates, such as the conversion of alkylpinacol phosphonates into phosphonic acid monomethyl esters using acidulated methanol. nih.gov
Alkylation Routes: In the context of phosphonates, "alkylation" can refer to two distinct processes: the initial formation of the P-C bond or the subsequent esterification of the phosphonic acid's hydroxyl groups. The primary alkylation, which forms the octadecylphosphonic acid backbone, is accomplished via methods like the Michaelis-Arbuzov reaction, where a phosphite is alkylated with octadecyl halide. georganics.skresearchgate.net
The secondary alkylation process is the esterification of octadecylphosphonic acid to form phosphonate esters. This is a crucial step for creating precursors for trans-esterification. This reaction is typically achieved by reacting the phosphonic acid with an alcohol under acidic conditions or by converting the acid to a more reactive intermediate, such as a phosphonic dichloride, before reacting it with the desired alcohol. google.com
Table 2: Key Synthesis Reactions for Phosphonate Esters
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Octadecyl halide | Heat | Dialkyl Octadecylphosphonate |
| Hirao Reaction | Dialkyl phosphite, Aryl/Vinyl halide | Palladium catalyst | Aryl/Vinyl Phosphonate |
| Hydrophosphorylation | Olefin, Phosphonic Acid | Rhodium catalyst | Alkyl Phosphonate |
This table summarizes common methods for forming the P-C bond and phosphonate esters, which are precursors for further derivatization. researchgate.netnih.govorganic-chemistry.org
Self-Assembled Monolayers (SAMs) Formation Mechanisms
The creation of octadecyl phosphonate SAMs is a complex process governed by a combination of molecule-substrate and molecule-molecule interactions. The final structure and quality of the monolayer are dictated by a delicate balance of these forces.
The formation of octadecyl phosphonate monolayers is a spontaneous process driven by the reduction of surface energy at the substrate interface. researchgate.net Molecules like octadecyl phosphonic acid (ODPA), the protonated form of octadecyl phosphonate, readily adsorb from a solution onto high-energy oxide surfaces. researchgate.netsci-hub.se This self-assembly is initiated by the specific affinity of the phosphonate head group for the substrate material. sci-hub.se
The process can be understood through thermodynamic principles. For instance, the in-situ study of ODPA self-assembly on hydroxylated α-Al2O3(0001) surfaces from a 2-propanol solution revealed that the adsorption follows Langmuir adsorption kinetics. rsc.org The Gibbs free energy of adsorption for this process was determined to be between -24 and -28 kJ mol⁻¹, indicating a thermodynamically favorable and spontaneous process. rsc.org The kinetics of film formation, however, are influenced by factors such as the concentration of the precursor in the solution and the deposition temperature. rsc.orgresearchgate.net Studies have shown that for lower concentrations of ODPA (≤2 mM), the molecular order and coverage remain low even after extended periods, while at higher concentrations (5 and 30 mM), a significant increase in order and coverage is observed within the first two hours. rsc.org
During the initial stages of SAM growth, the adsorbing octadecyl phosphonate molecules displace solvent molecules and other adsorbates from the substrate surface. For example, during the formation of an ODPA SAM on α-Al2O3, the adsorption of ODPA molecules triggers the desorption of 2-propanol molecules that were initially present at the solid/liquid interface. rsc.org
The stability and robustness of octadecyl phosphonate SAMs are largely determined by the nature of the bond between the phosphonate head group and the substrate. The phosphonate group, -PO(OH)₂, can bind to oxide surfaces through one, two, or three of its oxygen atoms, leading to monodentate, bidentate, or tridentate coordination, respectively.
The specific binding configuration depends on the substrate material, surface hydroxylation, and post-deposition treatments like thermal annealing. researchgate.netnih.gov For instance, on stainless steel 316L, it is proposed that the ODPA molecule initially physisorbs to the surface via hydrogen bonds. nih.govresearchgate.net Subsequent heating can drive off water molecules, leading to the formation of strong, covalent monodentate or a mixture of monodentate and bidentate bonds with the surface. nih.govresearchgate.net
On different oxide surfaces, varying binding modes have been reported. For tantalum oxide (Ta₂O₅), a model has been proposed that includes both monodentate and bidentate coordinative interactions between the phosphate headgroup and Ta(V) cations. acs.org On aluminum oxide, some studies using inelastic electron tunneling spectroscopy have suggested the formation of tridentate species, while other research points towards a bidentate arrangement. researchgate.net On oxidized silicon surfaces, the interaction is often weaker, characterized by hydrogen bonding rather than strong covalent bond formation, which makes the monolayer more susceptible to removal by water. surfacesciencewestern.comacs.org The formation of robust, chemically bonded monolayers on the native oxide of silicon has been achieved through a "Tethering by Aggregation and Growth" (T-BAG) method followed by heating, which converts the adsorbed phosphonic acid to a surface-bound phosphonate. nih.gov
| Substrate | Predominant Binding Configuration(s) | Key Findings | References |
|---|---|---|---|
| Stainless Steel (SS316L) | Monodentate, Bidentate | Thermal treatment promotes the transition from physisorbed hydrogen bonds to stronger mono- and bidentate covalent bonds. | nih.govresearchgate.net |
| Aluminum Oxide (Al₂O₃) | Bidentate, Tridentate | Different studies suggest either bidentate or tridentate binding, highlighting the sensitivity of the binding mode to experimental conditions and characterization techniques. | researchgate.net |
| Tantalum Oxide (Ta₂O₅) | Monodentate, Bidentate | A structural model suggests direct coordination with Ta(V) cations through a mix of monodentate and bidentate linkages. | acs.org |
| Silicon Oxide (SiO₂) | Hydrogen Bonding (weaker), Covalent (with treatment) | Without thermal treatment, binding is primarily through weaker hydrogen bonds. Heating is required to form strong, surface-bound phosphonates. | surfacesciencewestern.comacs.org |
While the head group's interaction with the substrate anchors the molecules, the long-range order and dense packing of the octadecyl phosphonate monolayer are primarily driven by intermolecular van der Waals forces between the adjacent octadecyl (C₁₈) chains. sci-hub.senih.gov These attractive forces are cumulative and become significant for long alkyl chains, promoting a high degree of crystallinity and structural order within the SAM.
Hydrogen bonding plays a multifaceted role in the formation of octadecyl phosphonate SAMs. Initially, the phosphonic acid head groups can form hydrogen bonds with the hydroxylated oxide surface of the substrate. nih.govresearchgate.netnih.gov This initial physisorption step is often a precursor to the formation of more stable covalent bonds. researchgate.net For instance, an increase in the surface hydroxyl density on an aluminum surface can accelerate the adsorption kinetics of ODPA, which is attributed to the initial attachment of the phosphonic acid via surface hydrogen bonds before a condensation reaction leads to the final, covalently bound phosphonate. researchgate.net
Furthermore, intermolecular hydrogen bonds can form between adjacent phosphonic acid head groups within the monolayer, creating an extensive two-dimensional network. nih.govmdpi.com This network contributes to the stability and organization of the SAM, especially in the pre-annealed state or on surfaces where covalent bonding is less favorable. surfacesciencewestern.comnih.gov On oxidized silicon, where the molecule-substrate interaction is primarily through hydrogen bonds, the monolayer is more susceptible to disruption by polar solvents like water. surfacesciencewestern.comacs.org The ability of phosphonic acids to form these extended hydrogen-bonded networks is a key characteristic of this class of molecules. mdpi.com
Thin Film Deposition Techniques
The most common method for preparing octadecyl phosphonate SAMs is through the deposition from a liquid phase. This approach is favored for its simplicity and effectiveness.
Solution immersion, also known as dip coating, is a widely used, simple, and cost-effective technique for the formation of octadecyl phosphonate SAMs. researchgate.netcsem.chresearchgate.net The process generally involves the immersion of a clean, pre-treated substrate into a dilute solution of the phosphonic acid precursor for a specific duration. researchgate.netresearchgate.net
The choice of solvent, precursor concentration, immersion time, and temperature are critical parameters that control the quality, structure, and coverage of the resulting monolayer. cardiff.ac.uk A variety of solvents have been utilized, including polar solvents like tetrahydrofuran (B95107) (THF) and nonpolar solvents such as trichloroethylene (B50587) (TCE). researchgate.netnih.gov For example, SAMs have been formed by immersing silicon coupons in a 25 μM solution of ODPA in dry THF, or by immersing stainless steel samples in a 0.01 M ODPA solution in THF for 24 hours. researchgate.netnih.gov Interestingly, using a nonpolar solvent was found to be superior for forming full-coverage OPA SAMs on a Si wafer, a surface where polar solvents failed to produce a monolayer.
The concentration of the precursor solution and the immersion time are also key. Higher concentrations can lead to faster SAM formation. rsc.org The homogeneity and hydrophobicity of the resulting film on stainless steel were found to increase with immersion time, reaching a maximum after approximately two days. researchgate.net Temperature also plays a significant role, with studies evaluating SAM formation at both room temperature and elevated temperatures (e.g., 60 °C) to optimize the coating process. cardiff.ac.uk After immersion, the substrate is typically rinsed with a solvent to remove any non-chemisorbed molecules and then dried. researchgate.net In many cases, a post-deposition thermal treatment or annealing step is performed to enhance the stability and bonding of the monolayer to the substrate. nih.govresearchgate.netcardiff.ac.uk
| Parameter | Example Values/Conditions | Effect on SAM Formation | References |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF), 2-propanol, Trichloroethylene (TCE), Anisole, Cyclopentyl methyl ether (CPME) | Solvent polarity can significantly affect SAM formation and quality on different substrates. Nonpolar solvents can be advantageous for certain substrates like SiO₂. | rsc.orgnih.govcardiff.ac.uk |
| Concentration | 25 µM to 30 mM | Higher concentrations generally lead to faster formation of a well-ordered and complete monolayer. | rsc.orgresearchgate.netnih.govcardiff.ac.uk |
| Immersion Time | Minutes to 48 hours | Longer immersion times typically result in higher surface coverage and better-ordered films, up to a saturation point. | rsc.orgresearchgate.net |
| Temperature | Room Temperature (e.g., 21°C) to 60°C | Temperature can influence the kinetics of adsorption and the final structure of the monolayer, with higher temperatures sometimes leading to multilayer formation. | researchgate.netcardiff.ac.uk |
| Post-Deposition Treatment | Thermal annealing (e.g., 120°C - 140°C) | Annealing can convert weaker hydrogen bonds to stronger, more stable covalent bonds, significantly enhancing the film's robustness. | nih.govresearchgate.netnih.gov |
Tethering by Aggregation and Growth (T-BAG) Approaches
The Tethering by Aggregation and Growth (T-BAG) method is a robust technique for creating strongly bonded, compact monolayer films of phosphonic acids on oxide surfaces, such as silicon oxide. nih.govresearchgate.netacs.org This approach is particularly effective for octadecylphosphonic acid (ODPA) and has been shown to produce well-ordered bilayers. nih.govresearchgate.net The process typically involves the slow evaporation of an ODPA solution, allowing the molecules to self-assemble on the substrate. researchgate.net
A critical parameter in the T-BAG method is the humidity level during processing. nih.govresearchgate.net Research has demonstrated that in dry environments, with a relative humidity (RH) below 16%, the chemical reaction between the phosphonic acid and the surface hydroxyl groups is almost instantaneous at 140°C. nih.govresearchgate.net Conversely, in humid environments where the RH is greater than 40%, the reaction does not proceed. nih.govresearchgate.net This is because the presence of interfacial water molecules influences the chemical potential and, consequently, the reaction between the ODPA and the substrate. nih.govresearchgate.net
While the traditional T-BAG method can be time-consuming, sometimes requiring over 48 hours, modifications such as controlling the humidity can significantly reduce the processing time, making it more viable for industrial applications. nih.govresearchgate.net The resulting films are characterized by their high molecular organization, which is crucial for applications in electronic and biological sensors. nih.gov
Langmuir-Blodgett (LB) Methodologies
While the provided search results focus more on self-assembly from solution and T-BAG methods for octadecyl phosphonates, the principles of Langmuir-Blodgett (LB) techniques are relevant to the formation of thin films from amphiphilic molecules. The LB method involves creating a monolayer of molecules at the air-water interface and then transferring this film onto a solid substrate. This technique allows for precise control over the film thickness and molecular packing. Although direct research on this compound using LB methods was not prominent in the search results, the behavior of similar long-chain amphiphiles suggests that it would form stable monolayers at the air-water interface, which could then be transferred to a substrate.
Spin-Casting and Aerosol Deposition
Spin-casting, or spin-coating, is a rapid and efficient method for depositing thin films of phosphonate-based molecules. researchgate.net This technique has been successfully used to create self-assembled monolayer (SAM) dielectrics on metal oxide activated silicon. researchgate.net The process involves depositing a solution of the phosphonic acid, such as octadecylphosphonic acid, onto a substrate and then spinning the substrate at high speed. researchgate.netresearchgate.net This action spreads the solution evenly and the subsequent evaporation of the solvent leaves a thin film. researchgate.net
For phosphonate SAMs, a brief thermal annealing step, typically around 140°C, is often employed after spin-casting. researchgate.net This heat treatment facilitates the diffusion of unbound molecules and promotes the formation of strong covalent bonds between the phosphonate headgroup and the metal oxide surface. researchgate.net The quality of the resulting film is evident in the significant reduction of leakage current, demonstrating the formation of a densely packed and well-ordered monolayer. researchgate.net
Factors Influencing Film Formation and Quality
The successful formation of high-quality octadecyl phosphonate films is contingent on several experimental parameters. These factors can significantly impact the structure, stability, and ultimately, the performance of the thin films in their intended applications.
Solvent System Effects (e.g., Tetrahydrofuran, Isopropanol, Ethanol, Aqueous)
The choice of solvent is a critical factor that can influence the hydrolysis and deposition of phosphonates. mdpi.com Solvents and solvent mixtures can affect the rate of chemical reactions and the solvation of the phosphonate molecules. frontiersin.org For instance, studies on the hydrolysis of phosphonates have shown that the reaction is slightly faster in solvent mixtures such as 60% dimethoxyethane in water or 60% acetone (B3395972) in water. mdpi.com
In the context of film formation, solvents like tetrahydrofuran (THF) have been used to apply octadecylphosphonic acid films onto stainless steel. nih.govnih.govresearchgate.net The stability of these films can be significantly enhanced by thermal treatment after deposition from a THF solution. nih.govnih.govresearchgate.net The interaction between the solvent and the phosphonate molecule, as well as the solvent's interaction with the substrate surface, can dictate the initial adsorption and subsequent organization of the film.
Concentration Dependence of Precursor Solutions
The concentration of the precursor solution plays a crucial role in the formation of self-assembled monolayers. Ab initio calculations and modeling have shown that the degree of chemical reaction of phosphonic acids with surface hydroxyl groups is dependent on the chemical potential, which is related to the concentration of interfacial water molecules. nih.govresearchgate.net While the provided search results emphasize the impact of interfacial water concentration, the concentration of the phosphonate precursor in the deposition solution is also an important parameter that governs the surface coverage and packing density of the resulting film. A 3 mM solution of octadecyl phosphonic acid has been utilized in the spin-casting process to form SAMs. researchgate.net
Thermal Treatment Effects on Film Stability and Ordering
Thermal treatment is a key step in enhancing the stability and order of octadecylphosphonic acid (ODPA) films. nih.govnih.govresearchgate.net Heating the deposited film drives off water molecules, facilitating the formation of strong monodentate or mixed mono/bi-dentate bonds between the ODPA molecule and the substrate surface. nih.govnih.gov This is a transition from a weaker physisorbed state, characterized by hydrogen bonding, to a more stable chemisorbed state. nih.govnih.gov
Studies on ODPA films on stainless steel 316L have shown that thermally treated films remain intact after being flushed with solvents like methanol, THF, and water, whereas untreated films experience significant loss of material. nih.govnih.govresearchgate.net The enhanced stability is also reflected in the preservation of the film's hydrophobicity after prolonged exposure to water. nih.govnih.gov Furthermore, infrared spectroscopy has confirmed that the crystallinity of the film is retained after thermal treatment and subsequent solvent washing. nih.govnih.gov The optimal temperature for this treatment is crucial, as different temperatures can lead to various structural transformations in the ODPA film. researchgate.net For spin-cast films, a thermal annealing temperature of 140°C has been found to be effective in promoting the reorganization and bonding of the phosphonate molecules to the underlying oxide layer. researchgate.net
| Parameter | Effect on Film Formation and Quality |
| Humidity in T-BAG | Low humidity (<16% RH) promotes rapid reaction; high humidity (>40% RH) inhibits reaction. nih.govresearchgate.net |
| Spin-Coating Speed | Affects film thickness and uniformity. researchgate.netresearchgate.net |
| Solvent Type | Influences hydrolysis rates and molecular solvation, affecting deposition. mdpi.comfrontiersin.org |
| Precursor Concentration | Affects surface coverage and packing density of the film. nih.govresearchgate.net |
| Thermal Treatment | Enhances stability and ordering by promoting strong chemical bonds with the substrate. researchgate.netnih.govnih.govresearchgate.net |
Environmental Humidity Control during Processing
The presence and concentration of water in the processing environment is a critical parameter that significantly influences the self-assembly and covalent attachment of octadecyl phosphonate monolayers on oxide surfaces. Control of environmental humidity is crucial for achieving well-ordered, stable thin films, as water molecules can both facilitate and inhibit the desired surface reactions depending on their concentration and the substrate material.
Research into the self-assembly of octadecylphosphonic acid (ODPA), a closely related precursor to this compound, on silicon oxide (SiO2) surfaces has demonstrated the profound impact of ambient humidity. The formation of a covalent bond between the phosphonic acid headgroup and the oxide surface is a condensation reaction that involves the elimination of water. The ambient humidity level directly affects the concentration of water molecules at the substrate interface, thereby influencing the reaction kinetics and outcome.
In a key study investigating the tethering by aggregation and growth (T-BAG) method, the reaction of an initially physisorbed ODPA layer was monitored under different humidity conditions at an elevated temperature of 140 °C. The results clearly indicate that the reaction is highly sensitive to the presence of interfacial water. kit.edu
Key Research Findings:
Inhibition at High Humidity: In environments with a relative humidity (RH) greater than 40%, the chemical reaction required to form a covalent bond between the ODPA and the silicon oxide surface is completely inhibited. kit.edu The high concentration of water molecules at the interface prevents the condensation reaction from proceeding.
Rapid Reaction in Dry Environments: Conversely, in a dry environment with an RH of less than 16%, the reaction occurs almost instantaneously at 140 °C. kit.edu The low concentration of interfacial water favors the condensation reaction, leading to the rapid formation of a covalently bound monolayer.
Intermediate Conditions: At intermediate humidity levels, the reaction proceeds, but at a much slower rate, highlighting the necessity for stringent humidity control for reproducible and efficient processing.
The stability of the resulting monolayer is also influenced by the presence of water. While ODPA self-assembled monolayers (SAMs) on aluminum oxide surfaces have shown high stability in aqueous environments, monolayers on silicon oxide and mica can be susceptible to attack by water. researchgate.net This suggests that the nature of the bond between the phosphonate headgroup and the substrate is critical for the film's robustness. On some surfaces, the interaction may be weaker, allowing water molecules to intercalate and displace the adsorbed phosphonate molecules. acs.org
The following table summarizes the effect of relative humidity on the reaction of ODPA on silicon oxide surfaces, as demonstrated by in situ Fourier Transform Infrared Spectroscopy (FTIR). kit.edu
| Relative Humidity (RH) | Reaction at 140 °C | Outcome |
| > 40% | No Reaction | The physisorbed layer does not covalently bond to the SiO2 surface. |
| < 16% | Instantaneous | Rapid formation of a covalently bound monolayer. |
This strong dependence on environmental humidity underscores the importance of process control in the fabrication of high-quality octadecyl phosphonate thin films for various applications.
Interfacial Chemistry and Surface Modification Mechanisms
Adsorption and Covalent Bonding to Substrate Surfaces
The efficacy of potassium octadecyl phosphonate (B1237965) as a surface modifier is rooted in its ability to form robust, well-ordered layers on a variety of substrates. This process is primarily driven by the strong affinity of the phosphonate headgroup for metal and metal oxide surfaces, leading to the formation of durable chemical bonds.
Potassium octadecyl phosphonate, and more broadly, organophosphonates, exhibit a remarkable capacity to self-assemble on a wide array of metal and metal oxide surfaces. This interaction is not merely a physical adsorption but often involves the formation of strong, covalent linkages. The native oxide layer present on most metals in ambient conditions serves as the primary site for this interaction.
The process typically begins with the phosphonic acid headgroup forming hydrogen bonds with the hydroxylated metal oxide surface. researchgate.net This initial interaction facilitates a subsequent acid-base catalyzed condensation reaction between the P-OH groups of the phosphonate and the metal-OH groups on the surface. researchgate.net This leads to the formation of stable, covalently bound self-assembled monolayers (SAMs).
Research has demonstrated the successful formation of such films on a diverse range of materials, including:
Stainless Steel: Self-assembled films of octadecylphosphonic acid have been shown to effectively protect stainless steel from corrosion, even in flowing natural waters. researchgate.net
Titanium and Titanium Oxide: While direct reaction with TiO2 can be challenging under ambient conditions, gentle heating after application of the phosphonic acid from solution leads to a strongly surface-bound, ordered film. princeton.edu This process involves the phosphonate headgroups adsorbing onto the hydroxylated titanium dioxide surface. princeton.edu
Silicon Oxide: Phosphonate-based modifications are utilized to create functional surfaces on silicon-based materials.
Hafnium Oxide: Similar to other metal oxides, hafnium oxide surfaces can be functionalized with phosphonates for various applications.
Aluminum and Aluminum Oxide: Organophosphonic acids form very stable monolayers on aluminum alloys covered with a thin oxide film. researchgate.net The interaction is strong, leading to enhanced adhesion. researchgate.net
Copper: Self-assembled films of octadecylphosphonic acid have been shown to provide efficient corrosion protection for copper-nickel alloys. researchgate.net
Zinc Oxide: The principles of phosphonate adsorption on metal oxides are applicable to zinc oxide surfaces.
Magnesium Alloy: The formation of protective phosphonate layers is a strategy to mitigate the high reactivity and corrosion susceptibility of magnesium alloys.
Tantalum and Tantalum Oxide: Octadecyl phosphoric acid forms self-assembled monolayers on tantalum oxide surfaces, with the phosphate (B84403) headgroup directly coordinating to Ta(V) cations. researchgate.net
Nitinol: Phosphonic acids are used to form ordered and strongly chemically bonded films on Nitinol (NiTi) nanoparticles, which is valuable for medical applications. marshall.edu The phosphonic headgroup adsorbs in a mixed bidentate/monodentate binding motif on the NiTi nanoparticles. marshall.edu
The strength and nature of the interaction can be influenced by factors such as the specific metal oxide, surface preparation, and the conditions of the self-assembly process.
The cornerstone of the strong adhesion of phosphonates to metal oxide surfaces is the formation of metal-oxygen-phosphorus (M-O-P) covalent bonds. researchgate.net This bond is the result of a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. researchgate.net
The formation of these M-O-P linkages is a key reason for the stability of phosphonate-based surface modifications. The resulting self-assembled monolayers are chemically bonded to the substrate, providing a durable and robust surface treatment. researchgate.net The binding can occur in several modes, including monodentate, bidentate, and tridentate coordination, where one, two, or all three of the oxygen atoms of the phosphonate group bond to the metal surface atoms. researchgate.netmarshall.eduresearchgate.net For instance, on tantalum oxide, both monodentate and bidentate phosphate-Ta(V) coordinative interactions have been observed. researchgate.net Similarly, on Nitinol nanoparticles, the phosphonic headgroup adsorbs in a mixed bidentate/monodentate binding motif. marshall.edu
Beyond the formation of M-O-P covalent bonds, the phosphoryl oxygen (P=O) of the phosphonate group can also interact with the substrate surface. This interaction often involves the coordination of the phosphoryl oxygen to Lewis acidic sites on the metal oxide surface. researchgate.net
Surface Property Tailoring through Phosphonate Adlayers
The formation of a dense, well-ordered phosphonate adlayer on a substrate surface profoundly alters its properties. The long alkyl chains of this compound, oriented away from the surface, create a new interface with the surrounding environment, enabling precise control over surface characteristics such as wettability and corrosion resistance.
The wettability of a surface, which describes how a liquid spreads across it, is determined by the surface's chemistry and topography. By forming a self-assembled monolayer of this compound, the inherently hydrophilic nature of a metal oxide surface can be transformed into a hydrophobic one.
The long, nonpolar octadecyl chains create a low-energy surface that repels water. The degree of hydrophobicity is directly related to the packing density and order of the alkyl chains in the monolayer. A well-ordered, densely packed monolayer will exhibit a higher water contact angle, indicative of greater hydrophobicity. The ability to precisely control surface wettability is crucial for a wide range of applications, from creating water-repellent coatings to controlling biocompatibility. The surface wettability can be categorized based on the water contact angle (WCA) as follows: hydrophilic (10° < WCA < 90°), hydrophobic (90° < WCA < 150°), superhydrophilic (WCA < 10°), and superhydrophobic (WCA > 150°). mdpi.com
Table 1: Wettability Categories Based on Water Contact Angle (WCA)
| Wettability | Water Contact Angle (WCA) Range |
|---|---|
| Superhydrophilic | < 10° |
| Hydrophilic | 10° - 90° |
| Hydrophobic | 90° - 150° |
This table categorizes surface wettability based on established water contact angle ranges. mdpi.com
One of the most significant applications of this compound and related long-chain phosphonic acids is the enhancement of corrosion resistance in metallic systems. researchgate.net The dense, hydrophobic self-assembled monolayer acts as a physical barrier, isolating the metal substrate from corrosive agents in the environment, such as water, oxygen, and chlorides. researchgate.netresearchgate.net
The mechanism of corrosion inhibition is twofold. Firstly, the hydrophobic nature of the octadecyl chains prevents water from reaching the metal surface, which is a prerequisite for most corrosion processes. Secondly, the strong covalent M-O-P bonds firmly anchor the protective layer to the surface, ensuring its durability and long-term effectiveness. researchgate.net Studies have shown that phosphonate-based coatings can significantly decrease the rate of anodic dissolution and inhibit oxygen reduction reactions on metal surfaces. researchgate.net For example, self-assembled films of octadecylphosphonic acid have demonstrated the ability to efficiently protect copper-nickel alloys and stainless steel from corrosion in both river and seawater environments. researchgate.net
Biointerfacial Modification for Specific Research Applications (e.g., anti-fouling coatings, control of protein adsorption, antibacterial response on surfaces)
Self-assembled monolayers derived from long-chain alkyl phosphonic acids, such as octadecylphosphonic acid (ODPA), for which this compound is a salt precursor, are effective in modifying surfaces for specific biological applications. The dense, ordered alkyl chains create a low-energy surface that can resist biological adhesion.
Anti-fouling and Antibacterial Properties: ODPA SAMs have shown considerable promise in preventing bacterial attachment, a key aspect of anti-fouling. Research on titanium surfaces, which are common in biomedical implants, demonstrates that a uniform, rigid ODPA monolayer can deter the attachment of Staphylococcus aureus. cardiff.ac.uk The formation of a high-quality SAM is crucial for this application. Key parameters influencing the anti-fouling efficacy include the choice of solvent, concentration of the phosphonic acid, and the temperature during the coating process. cardiff.ac.uk For instance, a study found that using cyclopentyl methyl ether (CPME) as a solvent at room temperature resulted in a uniform monolayer with high surface phosphorus content and water contact angles exceeding 117°, which correlated with reduced bacterial attachment. cardiff.ac.uk
Furthermore, bisphosphonates, which share the phosphonate headgroup, have been conjugated with antibiotics like daptomycin (B549167) and covalently bonded to titanium alloy surfaces. nih.gov These modified surfaces exhibit significant antibacterial activity, killing a high percentage of S. aureus upon contact and maintaining this activity over extended periods. nih.gov This approach highlights the potential of using the phosphonate anchor to immobilize bioactive molecules for antibacterial purposes.
Control of Protein Adsorption: The ability to control protein adsorption is fundamental in the design of biosensors, implants, and other biomaterials. The non-specific adsorption of proteins can lead to device failure or adverse biological responses. Surfaces modified with phosphonate SAMs can be engineered to resist protein adsorption. While specific studies on this compound are limited, the principles are well-established for similar systems. For example, polyelectrolyte multilayer films can be functionalized by adsorbing pegylated polycations (PLL-g-PEG) to effectively eliminate non-specific protein adsorption. nih.gov The phosphonate moiety can serve as a robust anchor to build such complex, functional coatings on oxide surfaces. The dense packing of the octadecyl chains in an ODPA SAM presents a hydrophobic surface that can minimize interactions with certain proteins in aqueous environments.
Passivation of Semiconductor and Oxide Transport Layer Interfaces (e.g., in Perovskite Solar Cells)
In the field of photovoltaics, particularly perovskite solar cells (PSCs), the interfaces between the perovskite absorber layer and the electron or hole transport layers are critical to device performance and stability. Defects at these interfaces act as sites for non-radiative recombination, which reduces the cell's efficiency and lifespan. Phosphonic acid derivatives and potassium salts have emerged as effective passivating agents to mitigate these issues.
The phosphonate headgroup can effectively bind to the metal oxide surfaces (e.g., SnO₂, TiO₂) commonly used as electron transport layers, as well as to the perovskite surface itself, passivating undercoordinated metal ions (e.g., Pb²⁺). ntu.edu.sgresearchgate.net This interaction neutralizes defects and reduces charge trapping. The long alkyl chain of octadecyl phosphonate can create a hydrophobic barrier, protecting the perovskite layer from moisture, a known degradation accelerator. ntu.edu.sg
Research has shown that treating perovskite films with fluorinated phosphonate salts leads to higher photoluminescence intensity and longer carrier lifetimes, indicative of successful defect passivation. ntu.edu.sg This results in a significant enhancement in power conversion efficiency and remarkable long-term stability, with devices retaining over 90% of their initial efficiency after 90 days under ambient conditions. ntu.edu.sg
Separately, the introduction of potassium ions, for example through potassium chloride or potassium iodide treatment, has been shown to "heal" defects and immobilize ion movement within the perovskite structure. rsc.org This leads to more stable bandgaps and increased solar cell efficiency. rsc.org Therefore, using a compound like this compound could theoretically offer a dual benefit: the phosphonate group for surface binding and defect passivation, and the potassium ion for stabilizing the perovskite lattice.
| Passivating Agent/Method | Observed Effect on Perovskite Film/Device | Reference |
|---|---|---|
| Fluorinated Phosphonate Salt | Higher photoluminescence intensity, longer carrier lifetime, enhanced power conversion efficiency (from 18.27% to 19.44%), increased hydrophobicity (water contact angle > 110.9°), and improved long-term stability. | ntu.edu.sg |
| Potassium Chloride (KCl) Pretreatment | Enhanced crystal perfection and light absorption, active passivation of bulk defects, and increased average power conversion efficiency (from 16.62% to 17.81%). | rsc.org |
| Butylphosphonic Acid 4-Ammonium Chloride | Acts as a crosslinker between perovskite grains, enhances moisture resistance, and improves photovoltaic performance. | rsc.org |
| Dodecylphosphonic Acid (DDPA) | Inhibits vacancy formation, increases grain size, promotes crystal orientation, and reduces carrier recombination, leading to higher efficiency in wide-bandgap and tandem solar cells. | ntu.edu.sg |
Mechanisms of Film Stability and Degradation
The utility of octadecyl phosphonate monolayers in various applications is contingent upon their stability under operational conditions, which may include thermal stress, solvent exposure, and long-term immersion in aqueous or oxidative environments.
Thermal Stability of P-O Bonds
The bond between the phosphorus atom of the phosphonate headgroup and the oxygen atoms of a metal oxide substrate is exceptionally robust. Numerous studies have demonstrated the high thermal stability of this P-O-metal linkage. On metal oxide surfaces like alumina (B75360), the anchoring group of phosphonic acid SAMs has been shown to be stable up to 800 °C. acs.orgresearchgate.net
| Monolayer/Substrate | Stability Metric/Observation | Temperature | Reference |
|---|---|---|---|
| Organophosphonate SAM on Metal Oxide | P-O-Metal anchoring group remains stable. | Up to 800 °C | acs.org |
| Octadecylphosphonic Acid (ODPA) on Alumina | Thermally stable. | Up to 500 °C | researchgate.net |
| Octadecylphosphonic Acid (ODPA) on Titania | Complete decomposition of the monolayer. | Above 350 °C | researchgate.netresearchgate.net |
| Butylphosphonic Acid (BPA) on Si | Onset of thermal desorption. | 350 °C | acs.org |
| Nonsubstituted Alkyl Phosphonate on Alumina | Cleavage of the backbone. | > 673–773 K (400–500 °C) | acs.org |
Long-Term Stability in Aqueous Environments
The long-term stability of phosphonate monolayers in water is critical for biointerfacial applications and for protecting substrates from corrosion. The stability of ODPA SAMs in aqueous environments has been shown to be highly dependent on the structure of the underlying oxide surface. researchgate.netnih.gov
On amorphous aluminum oxide and single-crystalline Al₂O₃(11̅02) surfaces, ODPA monolayers demonstrate high stability when immersed in water. researchgate.netnih.gov In contrast, on single-crystalline Al₂O₃(0001) surfaces, the monolayers are less stable and can be displaced by water molecules, leading to the formation of micelles and desorption from the surface. nih.gov This difference is attributed to the nature of the bonding: on the more stable surfaces, the interaction is characterized by directed coordination bonds between the phosphonate and aluminum ions, whereas on the less stable surface, the interaction is more ionic in nature. nih.gov
The hydrolytic stability of phosphonate SAMs is generally considered superior to that of silane-based SAMs, particularly under alkaline conditions. nih.gov Techniques to further enhance aqueous stability include using mediating ions like zirconium to strengthen the bond between the phosphonate headgroup and a titanium substrate, resulting in monolayers with significantly improved stability in buffer solutions. nih.gov
Oxidative Degradation Pathways of Alkyl Chains
While the P-O anchor is thermally and hydrolytically robust, the long octadecyl chain is susceptible to degradation, particularly through oxidation. The dominant degradation mechanism for alkyl phosphonate SAMs at elevated temperatures in the presence of air is the oxidation or breakage of the alkyl chains. researchgate.netresearchgate.net This process typically begins to occur at temperatures between 200 and 350 °C. researchgate.net
The chemical pathways for the oxidative degradation of saturated alkyl chains can involve radical-initiated reactions. In the presence of an initiator (like heat or UV radiation) and oxygen, a hydrogen atom can be abstracted from a methylene (B1212753) (-CH₂-) group in the chain, forming an alkyl radical. This radical can then react with oxygen to form a peroxy radical, which can propagate a chain reaction leading to the formation of hydroperoxides, ketones, and alcohols, and ultimately causing chain scission.
Studies on other lipid monolayers have shown that C=C double bonds are particularly susceptible to oxidation by agents like ozone, leading to cleavage of the alkyl chain. elsevierpure.com Although the octadecyl chain is saturated, these studies highlight the vulnerability of the organic portion of the monolayer to oxidative attack. In biological or environmental contexts, microbial action can also lead to degradation. Bacteria have evolved enzymatic systems, including oxidative pathways, to cleave the C-P bond of phosphonates to utilize the phosphorus. nih.gov While this typically targets the C-P bond directly, it underscores that biological systems possess mechanisms for breaking down these otherwise stable molecules.
Structural and Morphological Characterization of Self Assembled Systems
Molecular Order and Packing Density within SAMs
The alkyl chains within a well-packed SAM are typically tilted with respect to the surface normal to maximize van der Waals interactions between adjacent chains. Studies on octadecylphosphonic acid (ODPA) SAMs on silicon oxide surfaces have utilized techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) and Sum Frequency Generation (SFG) spectroscopy to determine these tilt angles. nih.govnih.govacs.org
Research has shown that the hydrocarbon chains in ODPA SAMs on silicon oxide have a tilt angle of approximately 37° to 38° from the surface normal. nih.govnih.gov This tilting allows for a denser packing of the alkyl chains, leading to a more stable and well-ordered monolayer.
Table 1: Chain Tilt Angles of Octadecylphosphonate-based SAMs on Silicon Oxide
| Analytical Technique | Determined Tilt Angle (from surface normal) | Reference |
|---|---|---|
| NEXAFS Spectroscopy | ~37° | nih.govacs.org |
| SFG Spectroscopy | ~38° | nih.gov |
| AFM and X-ray Reflectivity | ~40° | nih.gov |
Infrared spectroscopy studies of ODPA monolayers indicate a high degree of conformational order, comparable to that of well-studied self-assembled systems like alkanethiols on gold. acs.org The inner methylene (B1212753) units of the octadecyl chains are predominantly in an all-trans conformation, which is indicative of a crystalline-like packing arrangement. acs.org However, the terminal methyl groups of the chains tend to exhibit a higher degree of disorder. acs.org
The formation of these ordered structures is not always uniform across the entire surface. On certain substrates, such as single-crystal alumina (B75360), the adsorption of ODPA can be selective to specific terraces, leading to the formation of microdomains of well-ordered molecules. nih.gov This suggests that the underlying crystal structure of the substrate plays a significant role in directing the self-assembly process and the resulting crystallinity of the monolayer. The stability and ordering of these monolayers are also influenced by the nature of the oxide surface, with different stabilities observed on amorphous versus single-crystalline aluminum oxide surfaces. nih.gov
The arrangement of the phosphonate (B1237965) molecules at the interface directly influences the macroscopic properties of the surface, such as wettability and stability. The packing density and orientation of the alkyl chains determine the exposure of the terminal methyl groups, which in turn governs the hydrophobicity of the surface.
Film Thickness and Surface Coverage Analysis
The thickness of the self-assembled film and the extent of surface coverage are critical parameters that define the quality and effectiveness of the surface modification. These parameters are often determined using techniques such as spectroscopic ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
For a closely related compound, octadecylphosphoric acid, on tantalum oxide surfaces, a film thickness of 2.2 nm has been reported for a "tails-up" oriented adlayer. acs.org This value is consistent with a single, well-packed monolayer of octadecyl chains. Achieving full surface coverage is often a goal in the formation of SAMs to ensure uniform surface properties. Studies on ODPA have demonstrated that it is possible to form full-coverage monolayers on various oxide surfaces, including mica, quartz, and aluminum. researchgate.net However, the formation of a complete monolayer can be challenging on certain substrates like silicon wafers when using polar solvents, though methods using nonpolar solvents have been shown to be effective. researchgate.net
Table 2: Reported Film Thickness and Surface Characteristics for Octadecyl-based Phosphonate/Phosphate (B84403) SAMs
| Compound | Substrate | Film Thickness | Surface Coverage | Analytical Techniques | Reference |
|---|---|---|---|---|---|
| Octadecylphosphoric Acid | Tantalum Oxide | 2.2 nm | High | XPS, ToF-SIMS, AFM | acs.org |
| Octadecylphosphonic Acid | Silicon Wafer | Not specified | Full coverage achievable | Contact Angle, AFM | researchgate.net |
| Octadecylphosphonic Acid | Aluminum Oxide | Not specified | Uniform monolayer | Contact Angle, Ellipsometry, XPS, AFM | sci-hub.seresearchgate.net |
Multilayer and Bilayer Assembly Studies
Beyond the formation of monolayers, long-chain phosphonates can also self-assemble into more complex multilayer structures.
While the primary focus is often on monolayers, there is evidence for the formation of self-assembled bilayers (SABs) and even thicker multilayers of octadecylphosphonic acid, particularly with thermal treatment. These structures are of interest for creating more robust surface coatings and for applications where a greater film thickness is desired. The formation of well-organized bilayers suggests that the intermolecular interactions between the alkyl chains are strong enough to drive the assembly of a second layer on top of the initial monolayer. Studies on nanocrystalline metal oxides have explored the use of linking ions to create self-assembled bilayers, highlighting the potential for constructing complex, layered architectures. acs.org
Molecular Conformations within Multilayer Stacks
The conformation of potassium octadecyl phosphonate molecules within a multilayer stack is anticipated to be governed by a balance of forces, primarily the packing of the long alkyl chains and the coordination of the phosphonate headgroups with potassium ions.
Based on studies of octadecylphosphonic acid (ODPA), the octadecyl chains are expected to adopt a largely all-trans conformation to maximize van der Waals interactions between adjacent chains. This ordered, crystalline-like packing is a driving force for the formation of dense, stable layers. However, the presence of the phosphonate headgroups and their interaction with potassium ions introduces constraints that can lead to conformational disorder, particularly at the chain termini.
The specific arrangement within the multilayer can vary. For instance, in multilayer stacks of ODPA, molecules at the surface of a stack have been observed to be vertically aligned, while those in the middle of a stack can be tilted. This suggests a complex interplay of interfacial and bulk packing effects. The introduction of potassium ions would likely create a more defined inorganic layer consisting of a potassium phosphonate network. The geometry of this network would dictate the lateral spacing of the alkyl chains. If this spacing is not commensurate with the optimal packing density of the alkyl chains, they may become conformationally disordered to accommodate the inorganic lattice.
Table 1: Postulated Molecular Conformations in this compound Multilayers (Based on data for related phosphonate systems)
| Feature | Postulated Conformation | Influencing Factors |
| Alkyl Chain | Predominantly all-trans | Van der Waals forces between chains |
| Chain Termini | Potentially disordered | Steric hindrance, thermal effects |
| Molecular Tilt | Dependent on layer position and substrate | Interfacial energy, packing density |
| Headgroup Arrangement | Coordinated to potassium ions | Ionic bonding, electrostatic interactions |
Interplay of Intermolecular Interactions in Multilayer Stability
The stability of this compound multilayers would be a result of a combination of several intermolecular interactions. The strength and nature of these interactions dictate the structural integrity and thermal stability of the self-assembled system.
Van der Waals Forces: These are the primary interactions between the long octadecyl chains. The collective effect of these weak forces is significant, promoting the close packing of the alkyl chains in an ordered, all-trans conformation. The stability of the multilayer is directly related to the degree of order and packing density of these chains.
Hydrogen Bonding: While the primary interaction at the headgroup is ionic, residual P-OH groups (if protonation is incomplete) could participate in hydrogen bonding, further strengthening the cohesion within the headgroup region.
Substrate Interactions: The initial layer's stability and orientation are heavily influenced by its interaction with the substrate. For oxide surfaces, the phosphonate headgroups can form strong covalent or coordination bonds (e.g., P-O-Metal), which anchor the self-assembled film.
The balance between the attractive forces among the alkyl chains and the interactions within the inorganic potassium phosphonate layer is key. In some metal phosphonate systems, the structure is primarily dictated by the inorganic lattice, with the alkyl chains adapting their conformation to the spacing imposed by the headgroup lattice.
Table 2: Summary of Intermolecular Interactions in this compound Multilayers
| Interaction Type | Location | Role in Stability |
| Van der Waals Forces | Between adjacent octadecyl chains | Promotes ordered packing and contributes to overall cohesion. |
| Ionic Bonding | Between phosphonate headgroups and potassium ions | Forms a stable inorganic network, providing significant structural integrity. |
| Hydrogen Bonding | Potentially between residual P-OH groups | Adds to the cohesive energy of the headgroup region. |
| Substrate Bonding | Between the first monolayer and the substrate | Anchors the film and influences the initial layer orientation. |
Computational and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations are quantum mechanical methods used to investigate the electronic structure and energetics of molecules. They are crucial for modeling the interactions between phosphonate (B1237965) molecules and various surfaces, providing data on binding energies and the most stable chemical bonding configurations.
DFT calculations have been instrumental in quantifying the interaction between phosphonate headgroups and metal oxide surfaces, which are common substrates for SAM formation. Computational studies consistently show that phosphonates form strong bonds with surfaces like aluminum oxide (AlOₓ) and titanium dioxide (TiO₂). acs.orgnih.govresearchgate.net
Research comparing phosphonates and carboxylates reveals that phosphonates bind more strongly to aluminum oxide surfaces. acs.orgnih.gov This stronger binding facilitates the replacement of surface-bound carboxylates by phosphonates. DFT studies on the adsorption of n-butylphosphonic acid on an anatase TiO₂ surface have explored how binding energies change with surface coverage. researchgate.netacs.org These calculations show that dispersion forces (van der Waals interactions) contribute significantly to the adsorption energy, especially at higher surface coverages.
One of the key strengths of DFT is its ability to elucidate the precise geometry of how molecules bind to a surface. For phosphonic acids, the headgroup can deprotonate and bind to a metal oxide surface in several ways:
Monodentate: Binding through one oxygen atom.
Bidentate: Binding through two oxygen atoms. This can be a chelating bond to one surface metal atom or a bridging bond between two metal atoms.
Tridentate: Binding through all three oxygen atoms of the phosphonate headgroup.
Computational studies have shown that the most stable binding mode depends on factors such as the specific surface material, surface hydration, and monolayer coverage. acs.orgnih.gov For example, on aluminum oxide, the thermodynamically preferred binding mode for phosphonates can shift between monodentate, bidentate, and tridentate depending on the amount of residual water. acs.orgnih.gov On the anatase (101) surface of TiO₂, DFT calculations suggest that at low coverage, a bidentate mode is favored, where the phosphonic acid is deprotonated. acs.orgacs.org As coverage increases to a full monolayer, the molecules may adopt a monodentate mode to minimize steric repulsion and maximize hydrogen bonding between adjacent molecules. acs.org
| scienceSurface | mediationPredicted Bonding Modes | infoInfluencing Factors | sourceSource |
|---|---|---|---|
| Aluminum Oxide (AlOₓ) | Monodentate, Bidentate, Tridentate | Surface structure, amount of residual water | acs.orgnih.gov |
| Titanium Dioxide (TiO₂, anatase) | Bidentate (low coverage), Monodentate (full coverage) | Surface coverage, lateral repulsion, hydrogen bonding | acs.orgacs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is perfectly suited for studying the formation of self-assembled monolayers and the behavior of the long alkyl chains.
MD simulations have been used to study the structure of self-assembled monolayers of molecules similar to octadecyl phosphonate. digitellinc.com For ODPA on an α-alumina surface, nanosecond-scale MD simulations reveal the ordering processes during monolayer assembly. rsc.org The long C18 alkyl chains, which are critical for forming a dense, insulating layer, are a key focus. The simulations can determine important structural parameters like the tilt angle of the alkyl chains with respect to the surface normal. In well-ordered SAMs of octadecylphosphonic acid, the chains are tilted to maximize van der Waals interactions, leading to a closely packed film. nih.gov For example, studies of ODPA on silicon oxide have determined a chain tilt angle of approximately 37°. nih.gov MD simulations also show how the ionization state of the headgroup, influenced by factors like pH, can affect the order and compactness of the monolayer. conicet.gov.ar Increased charge on the headgroups leads to greater electrostatic repulsion, which can decrease the packing density and order of the alkyl chains. conicet.gov.ar
| straightenParameter | analyticsTypical Calculated Value | layersSystem | sourceSource |
|---|---|---|---|
| Alkyl Chain Tilt Angle | ~37° from surface normal | Octadecylphosphonic Acid on Silicon Oxide | nih.gov |
| Cross-sectional Area per Molecule | ~18.5 Ų/molecule | Octadecylphosphonate on SiO₂/Si | acs.org |
The formation of a well-ordered SAM is a complex process that can be difficult to observe experimentally in real-time. MD simulations offer a way to visualize this process from start to finish. rsc.orgresearchgate.net Simulations can model the initial, random adsorption of phosphonate molecules from a solvent onto a substrate. Over the course of the simulation, one can observe the molecules diffusing on the surface, orienting themselves, and gradually forming ordered domains that grow and coalesce into a complete monolayer. rsc.org These simulations can also discriminate the role of the solvent, showing how different solvents (e.g., polar vs. non-polar) can affect the final density and ordering of the SAM. rsc.org Advanced simulation techniques can overcome the long time scales required for self-assembly by combining efficient docking procedures with detailed molecular simulations to explore the structural relaxation of the monolayer. rsc.orgresearchgate.net
Understanding Interfacial Water Effects on Reactivity
Water is ubiquitously present in many experimental and practical environments and plays a critical role in the chemistry of surfaces. Both DFT and MD simulations have highlighted the profound effect of interfacial water on the reactivity and structure of phosphonate monolayers.
DFT calculations show that the presence of water molecules at the phosphonate-oxide interface can alter the relative stability of different binding configurations. acs.orgnih.gov Water can compete for binding sites on the surface and can also mediate the proton transfer reactions involved in the deprotonation of the phosphonic acid headgroup.
MD simulations that explicitly include water molecules provide a dynamic view of this complex interface. digitellinc.comconicet.gov.arrsc.orgresearchgate.net Simulations of phosphonic acid monolayers at the air/water interface show that the degree of ionization of the headgroup is highly dependent on the pH of the water subphase. conicet.gov.ar This ionization, in turn, dictates the strength of the hydrogen-bonding network between the phosphonate headgroups and surrounding water molecules. At low pH (neutral headgroup), strong hydrogen bonds form between the phosphonic acid groups, leading to highly ordered structures. conicet.gov.ar At high pH (fully deprotonated headgroup), electrostatic repulsion dominates, leading to a more disordered layer where the headgroups are more solvated by water. conicet.gov.ar These simulations confirm that water is not a passive backdrop but an active participant that structures the interface and modulates the interactions within the monolayer. digitellinc.comrsc.orgresearchgate.net
Predictive Modeling for Enhanced Material Performance (e.g., in Photovoltaics)
Predictive modeling, utilizing computational methods such as Density Functional Theory (DFT), plays a pivotal role in forecasting the behavior and performance of materials, thereby guiding the design of more efficient devices. In the context of potassium octadecyl phosphonate and related long-chain alkyl phosphonates, these models are instrumental in understanding how their self-assembled monolayers (SAMs) can enhance the performance of materials, particularly in the field of photovoltaics.
Computational studies on phosphonate-based SAMs have provided significant insights into their binding mechanisms on various metal oxide surfaces, which are crucial components of many solar cells. nih.gov For instance, theoretical calculations have been used to determine the preferred binding modes (mono-, bi-, or tridentate) of phosphonates on aluminum oxide, a common passivation layer, and how these are influenced by environmental factors like the presence of water. nih.gov This understanding is critical for creating stable and well-ordered monolayers that can effectively modify the electronic properties of the substrate. nih.gov
Predictive models and experimental studies have shown that the properties of the phosphonate SAM, such as the nature of its terminal group and the length of the alkyl chain, significantly influence the photovoltaic parameters of a DSSC. rsc.org For example, a study on amino-containing phosphonic acids demonstrated that modifying a TiO₂ electrode can increase the redox current and photocurrent. rsc.org This enhancement is attributed to a reduction in the work function and impedance at the TiO₂/dye/electrolyte interface. rsc.org
The following table summarizes the findings from a study on the effect of different amino-containing phosphonic acid modifiers on the performance of dye-sensitized solar cells, illustrating the predictive power of molecular design.
Table 1: Performance of Dye-Sensitized Solar Cells with Modified TiO₂ Electrodes
| Modifier | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) |
|---|---|---|---|---|
| Bare TiO₂ | 12.57 | 0.72 | 0.68 | 6.16 |
| 2-Aminoethylphosphonic acid | 13.89 | 0.71 | 0.68 | 6.67 |
| 3-Aminopropylphosphonic acid | 13.13 | 0.73 | 0.68 | 6.51 |
| 6-Aminohexylphosphonic acid | 12.98 | 0.73 | 0.67 | 6.35 |
Data sourced from a study on modified photoanodes in DSSCs. rsc.org Jsc = short-circuit current density, Voc = open-circuit voltage, FF = fill factor, η = efficiency.
Furthermore, computational models can predict the toxicity of phosphonate derivatives through Quantitative Structure-Property Relationship (QSPR) studies. nih.govuaeh.edu.mxresearchgate.net These models relate quantum chemical descriptors, such as molecular orbital energies (HOMO, LUMO) and electrostatic potential, to the compound's biological activity. nih.govresearchgate.net While not directly related to photovoltaic performance, these predictive models are crucial for developing new, effective, and environmentally benign phosphonate-based materials for various technological applications, including solar energy. The ability to forecast properties like surface binding, electronic effects, and potential toxicity allows researchers to pre-screen and select the most promising candidates for synthesis and experimental validation, accelerating the development of advanced materials. nih.govrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Aminoethylphosphonic acid |
| 3-Aminopropylphosphonic acid |
| 6-Aminohexylphosphonic acid |
| Aluminum oxide |
| This compound |
Advanced Analytical Techniques for Characterization of Octadecyl Phosphonate Films
Spectroscopic Methods
Spectroscopy is a cornerstone of materials characterization, providing detailed information about the chemical and physical properties of octadecyl phosphonate (B1237965) films.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. altertechnology.comnih.gov This makes it an ideal tool for the analysis of ultra-thin octadecyl phosphonate films. thermofisher.com
Key Findings from XPS Analysis:
Elemental Confirmation: XPS analysis consistently confirms the presence of the expected elements in octadecylphosphonic acid (ODPA) monolayers, including carbon, oxygen, and phosphorus, on various substrates like aluminum, silicon, copper, silver, and gold. researchgate.netosti.govosti.gov The high surface sensitivity of XPS is crucial for studying these very short self-assembled monolayers. nih.gov
Chemical State and Bonding: The technique provides information on the chemical bonding environment. For instance, the binding energies of the C 1s, O 1s, and P 2p peaks can indicate the formation of phosphonate bonds with the substrate surface. The absence of certain signals, such as those from the underlying substrate, can confirm the uniformity and completeness of the monolayer. nih.gov
Layer Thickness and Uniformity: The attenuation of the substrate's photoelectron signal by the ODPA overlayer can be used to estimate the thickness of the monolayer. For example, on several metal substrates, the overlayer thickness was found to be approximately 1.6 nm, which is consistent with atomic force microscopy (AFM) measurements. researchgate.net
Charge Correction: For insulating substrates, where charge build-up can shift the binding energies, the narrow C 1s peak of a well-formed ODPA monolayer (with a half-width of 0.9 eV) can serve as a reliable internal reference for charge correction, providing more consistent binding energy data for the substrate material. researchgate.net
| Substrate | Key XPS Observation | Finding | Reference |
|---|---|---|---|
| Copper, Silver, Gold, Iron, Silicon, Aluminum | C 1s, O 1s, P 2p core level spectra | Confirmed presence of ODPA and formation of a monolayer. C 1s binding energy consistently near 284.9 eV. | researchgate.net |
| Aluminum/Silicon | Survey and high-resolution spectra | Confirmed the presence of alkylphosphonate molecules on the surface. | osti.govosti.gov |
| Muscovite (insulating) | C 1s line width | Narrowing of C 1s peak to 0.9 eV at full coverage, useful for charge referencing. | researchgate.net |
| Various Metals | Attenuation of substrate signal | Overlayer thickness estimated to be ~1.6 nm. | researchgate.net |
Infrared Spectroscopy (FTIR, ATR-IR, PM-IRRAS) for Vibrational Fingerprinting and Bonding Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules. Different IR techniques are adapted for surface analysis:
Fourier Transform Infrared Spectroscopy (FTIR): A standard method for obtaining an infrared spectrum.
Attenuated Total Reflectance (ATR-IR): A technique that allows for the analysis of samples in their native state with minimal preparation, particularly useful for studying aqueous solutions and thin films on crystals. nih.gov
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): A highly sensitive technique for studying monolayers on reflective substrates.
Key Findings from IR Spectroscopy:
Bonding and Ordering: IR spectroscopy is instrumental in confirming the formation of phosphonate bonds and assessing the conformational order of the alkyl chains. For instance, the positions of the symmetric and antisymmetric CH₂ stretching vibrations are sensitive to the packing density and order of the alkyl chains. In well-ordered octadecylphosphonate monolayers, the antisymmetric CH₂ stretching vibration (νₐ(CH₂)) is observed around 2914 cm⁻¹.
Reaction Monitoring: In situ FTIR can be used to monitor the reaction between octadecylphosphonic acid and a substrate in real-time. Studies have shown that a physisorbed, well-ordered bilayer of ODPA initially forms on SiO₂ and subsequently reacts with the surface at elevated temperatures (e.g., 140 °C). kit.edu The presence of water at the interface significantly influences the reaction time. kit.edu
Phosphonate Group Vibrations: The vibrational bands associated with the phosphonate headgroup, particularly the P=O and P-O stretching modes, provide direct evidence of the bonding to the surface. These bands are typically found in the 900-1200 cm⁻¹ region. nih.gov
| Vibrational Mode | Typical Frequency (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Antisymmetric CH₂ Stretch (νₐ(CH₂)) | ~2914 | Indicates a high degree of conformational order (trans-extended chains). | |
| Symmetric CH₂ Stretch (νₛ(CH₂)) | ~2845 | Complements the information from the antisymmetric stretch on chain order. | |
| P-O-H Stretch | ~925 | Indicates the presence of unreacted or partially reacted phosphonic acid groups. | nih.gov |
| PO₃²⁻ Stretch | ~970 | Suggests the formation of phosphonate bonds with the surface. | nih.gov |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Order
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for determining the orientation and electronic structure of molecules on surfaces. rsc.org By using polarized synchrotron radiation, the angular dependence of the absorption of X-rays by core electrons (like C 1s) can be used to deduce the average orientation of the molecular chains. aps.orgresearchgate.net
Key Findings from NEXAFS Spectroscopy:
Molecular Tilt Angle: NEXAFS studies have shown that octadecylphosphonic acid (ODPA) forms well-ordered monolayers on silicon oxide surfaces with the alkyl chains tilted at an average angle of approximately 37° with respect to the surface normal. nih.govacs.org
Structural Integrity: The spectra confirm the presence of chemically intact phosphonate monolayers. nih.govacs.org
Comparison with Other SAMs: The order observed in ODPA films is comparable to that of well-studied alkanethiol monolayers on gold. nih.gov
Polarization Dependence: A strong polarization dependence in the NEXAFS spectra is a clear indicator of well-ordered films. researchgate.net
Sum Frequency Generation (SFG) Spectroscopy for Interface-Specific Vibrational Information
Sum Frequency Generation (SFG) spectroscopy is a nonlinear optical technique that is inherently surface-specific. acs.orgtokyoinst.co.jp It provides vibrational spectra of molecules at an interface without interference from the bulk material, making it ideal for studying buried interfaces and monolayers under various conditions. tokyoinst.co.jpresearchgate.netnih.gov
Key Findings from SFG Spectroscopy:
Interfacial Order: SFG has been used to study the order of octadecylphosphonic acid monolayers on silicon oxide under aqueous conditions, complementing the vacuum-based measurements of NEXAFS. nih.govacs.org
Chain Orientation: The analysis of SFG spectra for ODPA on silicon oxide in deuterated water revealed a chain tilt angle of approximately 38°, which is in excellent agreement with the 37° determined by NEXAFS in a vacuum. nih.gov This indicates that the molecular orientation is largely preserved when the film is in contact with water.
Surface Coverage and Quality: The intensity of the SFG signal is related to the number density of the molecules and their average order. acs.org This allows for the characterization of the quality and packing of the monolayer.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Deuterium (B1214612) NMR) for Molecular Dynamics and Structural Insights
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local structure, conformation, and dynamics of molecules in the solid state. nih.gov For studying octadecyl phosphonate films, deuterium (²H) NMR is particularly powerful.
Key Findings from Solid-State NMR:
Molecular Dynamics: Deuterium NMR studies on deuterated octadecylphosphonate monolayers on zirconium oxide have revealed significant motional freedom of the alkyl chains, even at low temperatures (200 K). acs.org
Motional Heterogeneity: The spectra indicate the presence of considerable motional heterogeneity within the monolayer, meaning that different molecules or segments of molecules are moving at different rates. acs.org This is attributed to the nature of the zirconium oxide surface and conformational transitions within the octadecyl chains. acs.org
Bonding Confirmation: ¹H MAS NMR spectra show a complete absence of the acidic protons of the phosphonic acid groups, strongly supporting the formation of P-O-Sn linkages on tin oxide nanoparticles, a finding that can be extended to other metal oxide surfaces. acs.org
Phosphonate Bonding: ³¹P NMR is used to identify the different types of interactions between the phosphonate headgroup and the surface, distinguishing between one-point and two-point binding modes. sandia.govosti.gov
| Temperature (K) | Observation | Interpretation | Reference |
|---|---|---|---|
| 200 | Broadened Pake doublet with ~120 kHz splitting | Distinct non-rigid characteristics, indicating motional freedom. | acs.org |
| Increasing Temperature | Spectrum transforms to a relatively narrow, featureless peak | Increased motional averaging. | acs.org |
| Overall Temperature Range (200-340 K) | Superposition of multiple simulated line shapes required to fit data | Presence of considerable motional heterogeneity within the monolayer. | acs.org |
Microscopy and Imaging Techniques
While spectroscopy provides ensemble-averaged information about the film, microscopy techniques offer a direct visualization of the surface morphology and structure. These techniques are often used in conjunction with spectroscopic methods to provide a complete picture of the octadecyl phosphonate film. For example, Atomic Force Microscopy (AFM) has been used to determine the surface roughness of substrates with and without octadecylphosphonate films and to measure the thickness of these films. osti.govosti.gov
Atomic Force Microscopy (AFM) for Topography and Morphology
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of ODP films with nanoscale resolution. pressbooks.pub By scanning a sharp tip mounted on a flexible cantilever across the sample surface, AFM can generate detailed three-dimensional images and quantitative data on surface features. pressbooks.pub This technique is advantageous as it can be performed on both conductive and non-conductive samples without the need for extensive sample preparation that might alter the delicate film structure. pressbooks.pubbham.ac.uk
Recent studies have utilized AFM to investigate the surface characteristics of various thin films, demonstrating its capability to provide detailed 2D and 3D topographical maps. pressbooks.pubsbvacuo.org.br These analyses can reveal subtle changes in surface morphology resulting from different deposition conditions or post-deposition treatments. nih.gov
Table 1: Key Information Obtainable from AFM Analysis of ODP Films
| Parameter | Description | Significance |
| Topography | Provides a 3D representation of the film's surface. | Visualizes the overall structure and identifies features like islands or pits. |
| Surface Roughness (Rq) | A quantitative measure of the vertical deviations of the surface from its mean plane. nih.gov | Indicates the uniformity and smoothness of the film; a key quality parameter. |
| Grain/Domain Size | Measures the lateral dimensions of ordered regions within the film. | Provides insight into the molecular packing and long-range order. |
| Defect Analysis | Identifies imperfections such as pinholes, cracks, or incomplete coverage. | Crucial for understanding the film's barrier properties and reliability. |
Scanning Electron Microscopy (SEM) for Surface Visualization
Scanning Electron Microscopy (SEM) is another valuable technique for visualizing the surface of ODP films, often complementing AFM analysis. researchgate.netnih.gov SEM operates by scanning a focused beam of electrons across the sample and detecting the signals produced, primarily secondary electrons, to form an image. This method provides information on surface topography and composition with high resolution and a large depth of field. nih.govrsc.org
Advanced SEM techniques, such as low-voltage SEM, can minimize sample charging and damage, which is particularly important for delicate organic films like ODP. rsc.org Environmental SEM (ESEM) even allows for the imaging of samples in a gaseous environment, which can help to preserve the hydrated state of the film, providing a more realistic representation of its structure under ambient conditions. nih.gov
Table 2: Comparison of AFM and SEM for ODP Film Characterization
| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |
| Principle | A physical probe scans the surface. pressbooks.pub | A focused electron beam scans the surface. nih.gov |
| Resolution | Typically higher vertical resolution (sub-nanometer). pressbooks.pub | High lateral resolution. rsc.org |
| Imaging Environment | Air, liquid, or vacuum. bham.ac.uk | Typically high vacuum (can be modified for environmental SEM). nih.gov |
| Sample Conductivity | Not required. pressbooks.pub | Conductive coating often required for insulating samples to prevent charging. |
| Information Obtained | 3D topography, roughness, mechanical properties. pressbooks.pub | 2D surface morphology, elemental composition (with EDS). rsc.org |
| Primary Application for ODP | Detailed analysis of nanoscale topography and molecular packing. nih.gov | Large-area inspection for uniformity and macroscopic defects. researchgate.net |
Mass Spectrometry Techniques
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Depth Profiling
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost layers of a material. phi.comcarleton.edu In ToF-SIMS, a pulsed primary ion beam sputters the sample surface, generating secondary ions that are then accelerated into a "flight tube." carleton.edu By measuring the time it takes for these ions to reach the detector, their mass-to-charge ratio can be determined with high accuracy. phi.com
For ODP films, ToF-SIMS is invaluable for confirming the chemical composition of the surface. It can detect the characteristic phosphonate headgroup fragments and the octadecyl alkyl chain fragments, verifying the presence and integrity of the ODP molecules on the substrate. The high mass resolution of ToF-SIMS allows for the differentiation of molecules with very similar nominal masses. carleton.edu
One of the key capabilities of ToF-SIMS is its ability to perform depth profiling. ionoptika.com By continuously sputtering the surface with an ion beam while acquiring mass spectra, a profile of the chemical composition as a function of depth can be generated. phi.com This is particularly useful for analyzing the layered structure of ODP films, determining their thickness, and investigating the interface between the film and the substrate. Depth profiling can also reveal the presence of any buried interfaces or contaminants within the film. Furthermore, ToF-SIMS can be used in an imaging mode to map the lateral distribution of different chemical species on the surface, providing insights into the film's homogeneity. phi.com
Other Characterization Methods
Variable Angle Spectroscopic Ellipsometry (VASE) for Film Thickness and Optical Properties
Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. susos.comutah.edu The technique measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths and angles of incidence. susos.comunt.edu By fitting the experimental data to a suitable optical model, precise information about the film's properties can be extracted. researchgate.net
VASE is extremely sensitive to film thickness, capable of measuring thicknesses from a single monolayer up to several micrometers. susos.comutah.edu This makes it an ideal tool for characterizing the thickness of self-assembled ODP films, which are typically only a few nanometers thick. The ability to vary the angle of incidence provides more data and improves the accuracy of the determined parameters. researchgate.net
In addition to thickness, VASE also provides the refractive index of the ODP film. The refractive index is related to the density and packing of the molecules within the film. Therefore, VASE can be used to assess the quality and uniformity of the monolayer. For instance, a lower refractive index might indicate a less dense or disordered film.
Table 3: Parameters Determined by VASE for ODP Films
| Parameter | Description | Importance for ODP Films |
| Film Thickness | The average vertical dimension of the ODP layer. utah.edu | A fundamental parameter for controlling film properties and ensuring complete surface coverage. |
| Refractive Index (n) | A measure of how much the path of light is bent, or refracted, when entering the material. susos.com | Correlates with the density and molecular packing of the ODP film. |
| Extinction Coefficient (k) | Related to the absorption of light by the film at a specific wavelength. utah.edu | Provides information about the electronic structure and can indicate the presence of absorbing species. |
| Surface Roughness | Can be modeled as a thin layer with a mixture of film and ambient material. utah.edu | Complements AFM data and provides an optical measure of surface smoothness. |
X-ray Reflectivity and X-ray Diffraction for Film Structure and Layering
X-ray Reflectivity (XRR) and X-ray Diffraction (XRD) are powerful X-ray scattering techniques that provide detailed structural information about thin films.
X-ray Diffraction (XRD) provides information about the crystalline structure and orientation of materials. researchgate.net While a single monolayer of ODP is typically not thick enough to produce a strong diffraction signal in a standard powder XRD setup, grazing incidence XRD (GIXRD) can be used to probe the in-plane and out-of-plane ordering of the molecules within the film. By analyzing the position and shape of the diffraction peaks, it is possible to determine the lattice parameters of the two-dimensional crystal structure formed by the ODP molecules and to assess the degree of molecular tilt and packing density. This information is crucial for understanding the relationship between the molecular organization and the macroscopic properties of the film.
Quartz Crystal Microbalance (QCM) for Adsorption Kinetics and Mass Changes
The Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time analytical technique capable of measuring minute mass changes on a sensor surface, making it an invaluable tool for studying the formation and properties of octadecyl phosphonate films. aos.roscispace.com The core of the QCM is a thin piezoelectric quartz crystal disc situated between two electrodes. scispace.com When an alternating voltage is applied, the crystal oscillates at a specific resonant frequency. scispace.com The adsorption of molecules, such as potassium octadecyl phosphonate, onto the crystal's surface increases the total oscillating mass, leading to a measurable decrease in the resonant frequency (Δf). scispace.com For thin, rigid films that are evenly distributed, this frequency change is directly proportional to the adsorbed mass, as described by the Sauerbrey equation. scispace.comnih.gov
Modern QCM instruments, particularly those with dissipation monitoring (QCM-D), provide further insights into the structural and viscoelastic properties of the adsorbed film. nanoscience.com Dissipation (ΔD) measures the energy loss of the system during oscillation. nih.gov A low dissipation value indicates the formation of a rigid, compact film, whereas a high dissipation value suggests a softer, more viscoelastic, or hydrated layer. nanoscience.com
In the context of octadecyl phosphonate, QCM-D is employed to monitor the self-assembly and adsorption kinetics of the phosphonate molecules onto various substrates, such as metal oxides (e.g., TiO₂, Al₂O₃, ZnO) or silica. The process typically involves these steps:
Baseline Establishment : A stable baseline is recorded with a pure solvent or buffer flowing over the QCM sensor.
Analyte Introduction : A solution containing this compound is introduced into the QCM chamber.
Real-time Monitoring : The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the phosphonate molecules adsorb onto the sensor surface. aos.ro
This real-time data allows for the detailed study of the adsorption process, including the initial rate of adsorption, the total mass adsorbed at saturation, and the structural nature of the resulting film. For instance, a rapid decrease in frequency followed by a plateau indicates the formation of a complete monolayer. The corresponding low dissipation value would confirm that the octadecyl phosphonate molecules form a dense, well-ordered, and rigid self-assembled monolayer (SAM). nih.gov Studies on similar long-chain molecules have shown that QCM can distinguish between monolayer and multilayer formation and track time-dependent conformational changes within the film. nih.govnih.gov
Table 1: Representative QCM-D Data for Adsorption Process This table presents hypothetical yet typical data for the formation of a rigid self-assembled monolayer, illustrating the expected changes in frequency and dissipation.
| Time Point | Event | Frequency Change (Δf) [Hz] | Dissipation Change (ΔD) [x 10⁻⁶] | Interpretation |
| 0-5 min | Baseline (Solvent) | 0 | 0 | Stable sensor surface in solvent. |
| 5 min | Introduction of Phosphonate Solution | -2 | 0.1 | Initial adsorption begins. |
| 5-20 min | Adsorption Phase | -25 | 1.5 | Rapid mass uptake as monolayer forms. |
| 20-30 min | Saturation | -28 | 1.2 | Surface approaches saturation; film becomes more ordered. |
| 30+ min | Rinsing (Solvent) | -27 | 1.0 | Removal of loosely bound molecules, leaving a stable, rigid film. |
Dynamic Light Scattering (DLS) and Zeta Potential for Nanoparticle Surface Modification Evaluation
Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental techniques for characterizing nanoparticles in a liquid dispersion, providing critical information on their size, size distribution, and surface charge. mdpi.comnih.gov These methods are particularly useful for evaluating the success and effect of surface modification of nanoparticles with molecules like this compound.
Dynamic Light Scattering (DLS) DLS, also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in suspension. mdpi.com The technique works by illuminating the nanoparticles with a laser and detecting the scattered light. wyatt.com The nanoparticles are in constant random motion due to collisions with solvent molecules (Brownian motion), which causes the intensity of the scattered light to fluctuate over time. researchgate.net DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. wyatt.com The hydrodynamic diameter represents the size of the nanoparticle core plus any surface coating and the layer of solvent associated with it. DLS also provides a Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3 typically indicates a relatively uniform and monodisperse particle population. researchgate.net
Zeta Potential Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. mdpi.com It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field. A high absolute zeta potential value (typically > |30| mV) indicates strong repulsive forces between particles, leading to high colloidal stability and resistance to aggregation. mdpi.comnih.gov Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to instability and flocculation.
When nanoparticles (e.g., metal oxides) are coated with octadecyl phosphonate, the phosphonate headgroup chemically binds to the nanoparticle surface, while the long octadecyl hydrocarbon tail extends into the solvent. This surface modification is expected to alter both the hydrodynamic size and the surface charge. DLS measurements can confirm an increase in the hydrodynamic diameter post-modification, consistent with the addition of the organic layer. nih.gov
Zeta potential measurements are crucial for assessing the change in surface chemistry. For example, modifying a positively charged metal oxide nanoparticle with negatively charged phosphonate groups will cause the zeta potential to shift to more negative values. mdpi.com This change provides direct evidence of the phosphonate binding and indicates the new surface charge characteristics that govern the nanoparticle's stability in different environments. mdpi.comresearchgate.net
Table 2: DLS and Zeta Potential Data for Unmodified and Phosphonate-Modified ZnO Nanoparticles The data in this table is adapted from research on zinc oxide nanoparticles modified with long-chain perfluorinated phosphonic acids, illustrating the typical changes observed upon surface functionalization. mdpi.com
| Sample | Solvent | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified ZnO | THF | 185.1 | 0.213 | -11.48 |
| Unmodified ZnO | Ethanol | 189.3 | 0.201 | -12.31 |
| ZnO Modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | THF | 215.4 | 0.188 | -89.12 |
| ZnO Modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Ethanol | 224.7 | 0.195 | -65.43 |
Research Applications in Advanced Materials and Nanoscience
Fabrication of Hybrid Organic-Inorganic Materials
The synthesis of organic-inorganic hybrid materials is a burgeoning field of research, aiming to combine the distinct properties of organic and inorganic components into a single material with enhanced or novel functionalities. rsc.orgacademie-sciences.fr Organophosphorus compounds, such as potassium octadecyl phosphonate (B1237965), are particularly effective as coupling molecules in the fabrication of these hybrids. academie-sciences.frresearchgate.net
The phosphonate group forms strong, stable bonds with a variety of metal oxides, including titania and zirconia, creating robust M-O-P linkages that are highly resistant to hydrolysis, especially in basic conditions. academie-sciences.fr This stability is a significant advantage over organosilicon precursors, which can be prone to self-condensation and lead to less homogeneous materials. academie-sciences.fr The use of organophosphorus precursors in sol-gel processes allows for the creation of hybrid materials where the organic and inorganic phases are intimately mixed at the molecular level. academie-sciences.frresearchgate.net The long octadecyl chain of the phosphonate can impart hydrophobicity and other organic properties to the inorganic matrix. This approach has been used to create a diverse range of hybrid materials, including metal-organic frameworks (MOFs) and grafted materials with potential applications in catalysis, separation, and medicine. rsc.orgresearchgate.net
Functionalization of Nanoparticles and Nanomaterials
The functionalization of nanoparticles and other nanomaterials is crucial for their application in various technologies, as it controls their dispersion, stability, and interaction with their environment. Phosphonate-based molecules have proven to be excellent capping agents for a wide range of nanoparticles, particularly metal oxides. researchgate.netufc.br The strong affinity of the phosphonate group for metal atoms on the nanoparticle surface ensures a stable and robust coating. ufc.br
For instance, phosphonate-functionalized magnetite (Fe₃O₄) nanoparticles have been synthesized using a one-step continuous hydrothermal process, demonstrating improved colloidal stability and reduced crystallite size. rsc.orgresearchgate.net The organic tail of the phosphonate, in this case, the octadecyl chain, can be tailored to control the surface properties of the nanoparticles, rendering them compatible with different solvents or polymeric matrices. This surface modification is critical for applications such as drug delivery, where the nanoparticles need to be stable in biological media, and in the development of nanocomposites, where good dispersion of the nanoparticles is essential for achieving the desired material properties. The presence of a functional group at the end of the alkyl chain can also allow for further chemical modifications, such as the grafting of polymers like polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net
Integration in Optoelectronic Devices (e.g., Perovskite Solar Cells)
In the realm of optoelectronics, surface modification plays a critical role in device performance and stability. While direct research on potassium octadecyl phosphonate in perovskite solar cells is limited, the individual components—potassium and phosphonate-based surface modifiers—have shown significant promise. Potassium has been effectively used to suppress photoinduced phase segregation in wide-band gap mixed-halide perovskites, a common issue that degrades device performance. researchgate.net The incorporation of potassium ions can enhance the crystallinity of the perovskite film, reduce defect density, and improve photostability, leading to higher power conversion efficiencies and longer device lifetimes. researchgate.net
Separately, phosphonate-based self-assembled monolayers are known to effectively passivate surfaces and reduce charge trapping states. researchgate.net The integration of potassium through additives like potassium trifluoromethanesulfonate (B1224126) (KTFS) in perovskite solar cells has been shown to passivate lead defects and reduce hysteresis, resulting in devices with significantly improved efficiency and stability. pv-magazine.com Therefore, it is plausible that a compound like this compound could offer a dual benefit: the phosphonate group anchoring to a metal oxide layer to passivate the surface and the potassium ion contributing to the stabilization of the perovskite absorber layer.
Development of Low-Voltage Electronic Devices (e.g., Organic Thin Film Transistors)
Organic thin-film transistors (OTFTs) are a key component of flexible and low-cost electronics. The performance of these devices is highly dependent on the interface between the gate dielectric and the organic semiconductor. Self-assembled monolayers (SAMs) of organophosphonates, such as octadecylphosphonic acid (ODPA), have been extensively studied as a means to modify the surface of the gate dielectric, typically silicon dioxide (SiO₂) or alumina (B75360) (AlOₓ). researchgate.netacs.orgrsc.org
The formation of an ODPA SAM on the dielectric surface reduces the density of charge trapping states at the interface, leading to significant improvements in OTFT performance. researchgate.netacs.org This includes a lower sub-threshold slope, a more ideal threshold voltage, and in some cases, higher charge carrier mobility. acs.orgrsc.org The long alkyl chains of the ODPA SAM create a more ordered and hydrophobic surface, which can influence the growth and morphology of the overlying organic semiconductor layer, further enhancing device performance. rsc.org The use of such SAMs is a crucial step towards the development of low-voltage OTFTs, which are essential for portable and low-power applications. researchgate.net
| Device Parameter | Control (No SAM) | With Octadecylphosphonate SAM | Reference |
| Sub-threshold Slope | Higher | Significantly Improved (Lower) | acs.org |
| Threshold Voltage | Less Ideal | Significantly Improved | acs.org |
| On/Off Ratio | Lower | 10⁸ | researchgate.net |
| Charge Carrier Mobility | Lower | Up to 2.88 cm²/Vs | rsc.org |
Supramolecular Architectures and Assembly
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The amphiphilic nature of this compound, with its polar phosphonate head and nonpolar alkyl tail, makes it an ideal building block for creating ordered supramolecular architectures.
When deposited on a suitable substrate, such as a metal oxide surface, these molecules can self-assemble into highly ordered monolayers. researchgate.netacs.org The driving forces for this assembly include the strong coordination of the phosphonate group to the surface and the van der Waals interactions between the adjacent octadecyl chains. The resulting structure is a dense, well-ordered two-dimensional array of molecules. This ability to form well-defined supramolecular assemblies is not limited to flat surfaces. In solution, these molecules can form micelles or other aggregates, depending on the concentration and solvent conditions. The precise control over molecular arrangement offered by these systems is of great interest for applications in nanotechnology, sensing, and catalysis.
Advanced Biomaterial Interfaces (e.g., for Anti-Fouling, excluding clinical data)
The interaction between a material and a biological environment is governed by the properties of the material's surface. Modifying the surface of biomaterials to control these interactions is a major area of research. Phosphonate-based coatings are being explored for creating advanced biomaterial interfaces with properties such as resistance to biofouling.
The formation of a dense, well-ordered self-assembled monolayer of a long-chain phosphonate, such as octadecyl phosphonate, on a material's surface can create a low-energy interface that resists the adsorption of proteins and other biomolecules. This is the first step in the biofouling cascade, so preventing protein adsorption can significantly reduce subsequent microbial adhesion and biofilm formation. The ability of phosphonates to form stable coatings on a variety of materials, including metals and metal oxides commonly used in biomedical devices, makes them particularly attractive for this application. Furthermore, the terminal end of the alkyl chain can be functionalized with other molecules, such as polyethylene glycol (PEG), to further enhance the anti-fouling properties of the surface.
Future Research Directions
Exploration of Novel Octadecyl Phosphonate (B1237965) Derivatives with Tailored Functionalities
A significant avenue for future research lies in the synthesis and characterization of new octadecyl phosphonate derivatives. By chemically modifying the terminal end of the octadecyl chain or altering the phosphonate headgroup, researchers can introduce a vast array of functionalities. This allows for the creation of surfaces with specific chemical, biological, or electronic properties.
For instance, the introduction of bioactive moieties could lead to advanced biocompatible coatings for medical implants that can promote specific cellular responses, such as enhanced chondrocyte adhesion for cartilage repair. nih.gov The incorporation of photoresponsive or electroactive groups could enable the development of novel sensors and molecular switches. Furthermore, the synthesis of derivatives with varying chain lengths and degrees of fluorination can be used to precisely tune surface energy and wettability. The discovery of novel phosphonic acid derivatives continues to provide new chemical leads for various applications, including inhibitors of TNF-alpha production. nih.gov
Future work in this area will likely focus on:
Multifunctional Surfaces: Designing derivatives that incorporate multiple functionalities onto a single molecule to create complex, responsive surfaces.
Biomimetic Systems: Synthesizing derivatives that mimic natural systems to achieve properties like anti-fouling or specific protein binding.
"Green" Synthesis Routes: Developing more environmentally friendly and sustainable methods for the synthesis of these novel phosphonate derivatives. rsc.org
Advanced Control over Self-Assembly for Complex Hierarchical Architectures
While significant progress has been made in forming well-ordered monolayers of octadecyl phosphonate, achieving precise control over the self-assembly process to create complex, multi-layered, and patterned structures remains a key challenge. Future research will focus on developing new strategies to guide the assembly of these molecules into hierarchical architectures with tailored nanoscale and microscale features.
This could involve techniques such as:
Mixed SAMs: Co-adsorption of different phosphonate derivatives to create surfaces with patterned chemical functionalities.
Dynamic Covalent Chemistry: Utilizing reversible covalent bonds to control the assembly and disassembly of monolayers in response to external stimuli like pH. nih.gov
Template-Directed Assembly: Using pre-patterned substrates or templates to guide the formation of specific monolayer structures.
Achieving this level of control will be crucial for the development of advanced devices in areas like nanoelectronics, photonics, and lab-on-a-chip systems. The ability to create gradients and patterns of different functionalities on a surface opens up possibilities for creating complex cellular microenvironments or for directing the flow of fluids in microfluidic devices.
In Situ and Operando Studies of Film Formation and Performance under Dynamic Conditions
Understanding the fundamental processes of how octadecyl phosphonate monolayers form and how they behave under real-world operating conditions is critical for optimizing their performance and stability. Future research will increasingly rely on advanced in situ and operando characterization techniques to probe these processes in real-time.
Techniques such as in situ sum-frequency generation (SFG) spectroscopy can provide real-time information on the molecular structure and ordering of phosphonic acid molecules at the solid/liquid interface during the self-assembly process. nih.gov This allows researchers to study the kinetics of adsorption and the influence of factors like solvent and concentration on the final film quality. nih.gov
Furthermore, operando studies, which involve monitoring the material's properties while it is functioning in a device, will be essential for understanding degradation mechanisms and for designing more robust and long-lasting materials. For example, studying the stability of phosphonate SAMs on metal oxide surfaces in aqueous environments is crucial for applications in corrosion protection and biosensing. nih.gov Future research will focus on developing and applying a wider range of in situ and operando techniques to gain a deeper understanding of film formation and performance under dynamic conditions.
Enhanced Integration of Computational and Experimental Approaches for Rational Material Design
The combination of computational modeling and experimental studies offers a powerful approach for the rational design of new materials with desired properties. In the context of octadecyl phosphonate, computational methods can be used to predict the structure, stability, and electronic properties of different derivatives and their self-assembled monolayers.
Quantum-theoretical (DFT) investigations can provide insights into the reaction mechanisms of phosphonate synthesis and help in designing more efficient synthetic routes. rsc.org Molecular dynamics simulations can be used to study the self-assembly process and to understand the interactions between the phosphonate molecules and the substrate. These computational predictions can then be used to guide experimental work, saving time and resources. For instance, computational models can predict the toxicity of phosphonate derivatives, aiding in the development of safer materials. researchgate.net
The future will see an even tighter integration of computational and experimental approaches. This will involve developing more accurate and efficient computational models and using experimental data to validate and refine these models. This synergistic approach will accelerate the discovery and development of new phosphonate-based materials with tailored functionalities. The rational design of materials is crucial for developing technologies like ultrafast rechargeable lithium-ion batteries. rsc.org
Scalability of Fabrication Processes for Industrial Relevance in Advanced Materials
For potassium octadecyl phosphonate and its derivatives to have a significant impact in areas like electronics, coatings, and biomedical devices, the fabrication processes for creating high-quality monolayers must be scalable, cost-effective, and reproducible. While laboratory-scale methods for forming SAMs are well-established, translating these to large-area, high-throughput manufacturing remains a challenge.
Future research will focus on developing and optimizing scalable deposition techniques such as:
Spin-coating: A rapid and efficient method for depositing uniform thin films over large areas. researchgate.net
Vapor phase deposition: A technique that allows for the controlled deposition of thin films in a vacuum environment, which can be beneficial for certain applications. rsc.org
Microcontact printing: A soft lithography technique that enables the patterning of SAMs with high resolution. researchgate.net
Q & A
Q. What are the established synthetic routes for potassium octadecyl phosphonate, and how can their efficiency be optimized?
this compound can be synthesized via trans-esterification or re-alkylation of monocyclic phosphonates. For example, a three-step process involving demethylation, protonation, and re-alkylation with octadecyl triflate yields the compound in 49% efficiency. A more optimized single-pot method using hexadecyl bromide and catalytic TBAI achieves 86% yield . Key optimization strategies include adjusting stoichiometric ratios, solvent selection (e.g., toluene), and catalyst loadings to minimize side reactions.
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. High-Performance Liquid Chromatography (HPLC) ensures purity validation. For example, in synthetic studies, NMR confirmed esterification success, while HRMS verified molecular weight accuracy (e.g., C18H39O4P, MW 350.47) .
Q. How does this compound inhibit fungal pathogens in vitro?
In vitro antifungal activity is assessed via mycelial growth inhibition assays. For C. paradoxa, colony growth rates on corn meal agar (CMA) amended with potassium phosphonate (1–6000 ppm) are measured. Growth inhibition correlates with concentration, with significant suppression observed at >100 ppm and partial inhibition at 5000 ppm (equivalent to field application levels). Data are analyzed using ANOVA to compare treatment effects .
Q. What are the standard protocols for evaluating the antifungal efficacy of this compound in plant tissues?
Fresh pineapple crowns are dipped in 0.5% potassium phosphonate (pH 6.5) for 2 minutes, dried, and inoculated with C. paradoxa conidia (1×10⁴–1×10⁶/mL). Disease severity is rated on a 5-point scale after 5 days in high humidity. Statistical analysis (ANOVA or Kruskal-Wallis for non-normal data) quantifies differences in rot incidence and severity .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound’s efficacy between in vitro and in vivo conditions?
In vitro studies (e.g., CMA assays) may not fully replicate field conditions due to variable tissue penetration and host-pathogen interactions. For example, dip treatments effectively protect fresh pineapple crowns but fail in well-cured tissues, suggesting differences in phosphonate uptake or host defense priming. Researchers must validate in vitro findings with greenhouse or field trials under controlled humidity and inoculation pressures .
Q. What methodological considerations are critical when designing experiments to assess induced plant defense responses by this compound?
Studies should include:
- Biochemical assays : Measure defense markers (e.g., phytoalexins, PR proteins) in treated vs. untreated tissues.
- Pathogen challenge : Compare disease progression in pre-treated plants (e.g., C. paradoxa inoculation post-dip).
- Controls : Include untreated controls and chemically similar compounds to isolate phosphonate-specific effects. Evidence from pineapple studies suggests phosphonate primes systemic resistance, reducing base rot incidence from 55% to 0% .
Q. How can researchers optimize formulation and application methods to enhance this compound’s uptake in plant tissues?
Key variables include:
- pH adjustment : Formulate solutions near neutral pH (e.g., 6.5) to improve stability and tissue compatibility.
- Application timing : Pre-plant dips are more effective than post-infection treatments.
- Adjuvants : Combine with surfactants or penetrants to improve adhesion and absorption in waxy tissues .
Q. What statistical approaches are appropriate for analyzing non-normal data in this compound bioassays?
Non-parametric tests like the Kruskal-Wallis test are used when data violate ANOVA assumptions (e.g., ordinal disease severity scores). For continuous variables (e.g., colony diameter), log-transformation or Welch’s ANOVA may address heteroscedasticity. Post-hoc tests (e.g., Dunn’s test) identify specific treatment differences .
Data Contradictions and Resolution
- Example : Dip treatments control base rot in fresh pineapple crowns but not cured tissues. Resolution involves testing phosphonate’s mobility in lignified vs. parenchymal tissues and evaluating induced defense responses in different tissue types .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
